Adenosine 5'-succinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

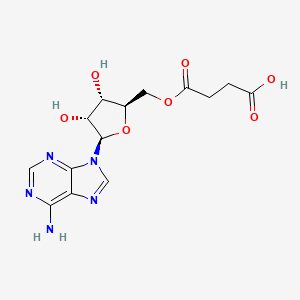

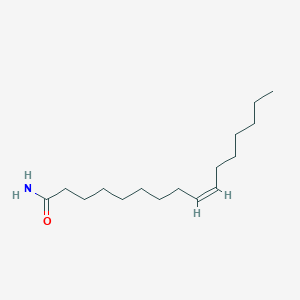

Adenosine 5’-succinate is a compound closely related to adenosine monophosphate. It is known for its strong inhibitory properties against taste receptor activation caused by denatonium benzoate . This compound plays a significant role in various biochemical pathways, particularly in the metabolism of adenosine nucleotides and succinate.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Adenosine 5’-succinate can be synthesized through enzymatic methods. One efficient approach involves the use of nucleoside kinases, nucleoside monophosphate kinases, and nucleoside diphosphate kinases as biocatalysts. This method allows for the conversion of nucleosides to nucleoside triphosphates in a one-pot process .

Industrial Production Methods: The industrial production of adenosine 5’-succinate typically involves the enzymatic cascade synthesis method. This method is modular and can be applied to a wide range of natural and modified nucleotide products. The process accesses nucleoside triphosphates directly from inexpensive nucleoside precursors, making it a cost-effective and efficient production method .

Analyse Des Réactions Chimiques

Types of Reactions: Adenosine 5’-succinate undergoes various chemical reactions, including:

Reduction: The reduction of adenosine 5’-phosphosulfate to sulfite by adenosine-5’-phosphosulfate reductase.

Substitution: Involves the phosphorylation of adenosine 5’-phosphosulfate to form 3’-phosphoadenosine 5’-phosphosulfate.

Common Reagents and Conditions:

Oxidation: Requires succinate dehydrogenase and ubiquinone as reagents.

Reduction: Utilizes adenosine-5’-phosphosulfate reductase as the enzyme.

Substitution: Involves adenosine 5’-phosphosulfate kinase for phosphorylation reactions.

Major Products:

Oxidation: Fumarate and reduced ubiquinone.

Reduction: Sulfite.

Substitution: 3’-phosphoadenosine 5’-phosphosulfate.

Applications De Recherche Scientifique

Adenosine 5’-succinate has a wide range of applications in scientific research:

Mécanisme D'action

Adenosine 5’-succinate exerts its effects through several molecular targets and pathways:

Adenosine Receptors: Acts as an agonist at adenosine receptors A1 and A2, leading to the inhibition of adenylyl cyclase and reduction of cyclic adenosine monophosphate levels.

Succinate Dehydrogenase: Involved in the conversion of succinate to fumarate in the citric acid cycle, linking the cycle to the electron transport chain.

Phosphorylation Pathways: Participates in the phosphorylation of adenosine 5’-phosphosulfate to form 3’-phosphoadenosine 5’-phosphosulfate.

Comparaison Avec Des Composés Similaires

Adenosine 5’-succinate can be compared with other similar compounds, such as:

Adenosine Monophosphate (AMP): Serves as an energy carrier and is involved in various metabolic reactions.

Adenosine Diphosphate (ADP): Functions as an intermediate in the conversion of AMP to adenosine triphosphate.

Adenosine Triphosphate (ATP): Acts as the primary energy currency of the cell and is involved in numerous biochemical processes.

Uniqueness: Adenosine 5’-succinate is unique due to its dual role in both adenosine and succinate metabolic pathways. Its ability to inhibit taste receptor activation and its involvement in various phosphorylation reactions make it distinct from other adenosine derivatives .

Propriétés

IUPAC Name |

4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O7/c15-12-9-13(17-4-16-12)19(5-18-9)14-11(24)10(23)6(26-14)3-25-8(22)2-1-7(20)21/h4-6,10-11,14,23-24H,1-3H2,(H,20,21)(H2,15,16,17)/t6-,10-,11-,14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVSEJILHKLDOS-UISLRAPISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COC(=O)CCC(=O)O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(=O)CCC(=O)O)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[[(2S,5R)-5-(6-aminopurin-9-yl)-2,5-dihydrofuran-2-yl]methoxy-hydroxyphosphoryl] phosphanyl hydrogen phosphate](/img/structure/B560902.png)